molecular formula C12H14N4O B12873547 5-Amino-1-(2-ethylphenyl)-1h-pyrazole-4-carboxamide

5-Amino-1-(2-ethylphenyl)-1h-pyrazole-4-carboxamide

Cat. No.: B12873547
M. Wt: 230.27 g/mol
InChI Key: GZKVJPCXJVBKFB-UHFFFAOYSA-N
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Description

5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an amino group, an ethyl-substituted phenyl ring, and a carboxamide group attached to a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction is known for its efficiency and tolerance to various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine, DMSO

    Reduction: Hydrogen gas, metal catalysts

    Substitution: Electrophiles such as alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the pyrazole ring.

Scientific Research Applications

5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

5-amino-1-(2-ethylphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C12H14N4O/c1-2-8-5-3-4-6-10(8)16-11(13)9(7-15-16)12(14)17/h3-7H,2,13H2,1H3,(H2,14,17)

InChI Key

GZKVJPCXJVBKFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(C=N2)C(=O)N)N

Origin of Product

United States

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